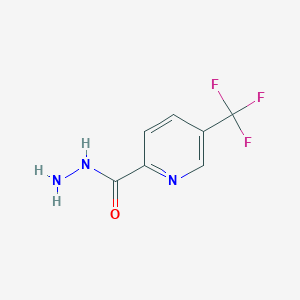
2,4-Dimethylmorpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethylmorpholine hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . It is a derivative of morpholine, featuring two methyl groups attached to the 2nd and 4th positions of the morpholine ring. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 2,4-Dimethylmorpholine hydrochloride typically involves the reaction of morpholine with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Reaction with Methyl Iodide: Morpholine is reacted with methyl iodide in the presence of sodium hydroxide to form 2,4-Dimethylmorpholine.
Formation of Hydrochloride Salt: The resulting 2,4-Dimethylmorpholine is then treated with hydrochloric acid to form this compound.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,4-Dimethylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of demethylated morpholine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion .
Scientific Research Applications
2,4-Dimethylmorpholine hydrochloride finds applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is studied for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,4-Dimethylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2,4-Dimethylmorpholine hydrochloride can be compared with other similar compounds, such as:
Morpholine: The parent compound, morpholine, lacks the two methyl groups present in this compound, resulting in different chemical and physical properties.
2,6-Dimethylmorpholine: This compound has methyl groups attached to the 2nd and 6th positions of the morpholine ring, leading to variations in reactivity and applications.
4-Methylmorpholine: With a single methyl group at the 4th position, this compound exhibits distinct properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and stability, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C6H14ClNO |
|---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
2,4-dimethylmorpholine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-6-5-7(2)3-4-8-6;/h6H,3-5H2,1-2H3;1H |
InChI Key |
ZIOLAJQLJMWILH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCO1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(3r)-3-Aminobutyl]dimethylamine](/img/structure/B11925583.png)




![2-Chloro-7-methoxybenzo[d]oxazole](/img/structure/B11925634.png)


![4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B11925645.png)


